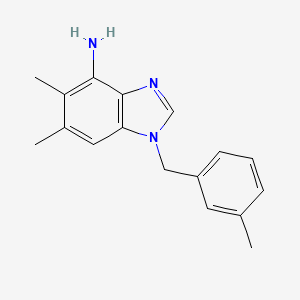

5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine

説明

Historical Development of Substituted Benzimidazoles

The benzimidazole scaffold, a bicyclic aromatic heterocycle fusing benzene and imidazole rings, has been a cornerstone of medicinal chemistry since its discovery in 1872 by Hoebrecker during the reduction of 2-nitro-4-methylacetanilide. Early work by Woolley in 1944 hypothesized structural similarities between benzimidazoles and purines, sparking interest in their biological potential. By the 1950s, Ciba AG’s research on benzimidazole opioids revealed analgesic properties, though clinical adoption was limited due to safety concerns.

Substituted benzimidazoles gained prominence in the 1990s with advancements in synthetic methodologies, enabling the introduction of diverse functional groups to enhance stability and bioactivity. For instance, nitro groups at position 5 of the benzimidazole core were found to significantly amplify pharmacological potency. The compound 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine (CAS 338423-04-4) exemplifies modern derivatization strategies, incorporating methyl and benzyl substituents to optimize steric and electronic interactions.

Structural Classification and Nomenclature

Benzimidazoles are classified based on substitution patterns and ring fusion. The IUPAC name 1H-1,3-benzimidazole reflects the positions of nitrogen atoms within the bicyclic system. Substituents are numbered sequentially, with priority given to the fused benzene ring. The target compound’s systematic name, 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine , specifies:

- Positions 5 and 6 : Methyl groups on the benzene ring.

- Position 1 : 3-Methylbenzyl substituent.

- Position 4 : Amino group.

Table 1: Structural Comparison of Benzimidazole Derivatives

This structural taxonomy highlights how alkyl and aryl modifications alter physicochemical properties, influencing solubility and receptor binding.

Significance in Contemporary Scientific Research

Substituted benzimidazoles are pivotal in drug discovery due to their modular synthesis and multifunctional bioactivity. The target compound’s 4-amino group enhances hydrogen-bonding capacity, while 3-methylbenzyl and 5,6-dimethyl groups improve lipophilicity, critical for membrane permeability. Recent studies emphasize benzimidazoles’ roles as kinase inhibitors and antimicrobial agents, driven by their ability to mimic purines in enzymatic active sites.

In materials science, benzimidazole derivatives serve as ligands in coordination polymers and catalysts in organic reactions, leveraging their electron-rich aromatic systems. The compound’s stability under physiological conditions (evidenced by its CAS 338423-04-4 classification) further underscores its utility in long-term biomedical applications.

Theoretical Frameworks in Benzimidazole Chemistry

Quantitative Structure-Activity Relationship (QSAR) models reveal that logP (lipophilicity), dipole moment , and surface area grid are critical predictors of benzimidazole bioactivity. For 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine , molecular docking simulations predict strong interactions with beta-tubulin, suggesting antitumor potential via microtubule disruption.

Table 2: Key Molecular Descriptors for Benzimidazole Derivatives

| Descriptor | Role in Bioactivity | Impact on Target Compound |

|---|---|---|

| logP | Membrane permeability | Enhanced by 3-methylbenzyl group |

| Dipole moment | Polar interactions with targets | Moderate (balanced substituents) |

| Surface area | Binding site compatibility | Optimized via dimethyl groups |

Density Functional Theory (DFT) calculations further validate the electronic effects of methyl substituents, which stabilize the benzimidazole core through hyperconjugation.

特性

IUPAC Name |

5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-11-5-4-6-14(7-11)9-20-10-19-17-15(20)8-12(2)13(3)16(17)18/h4-8,10H,9,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNAEJHPGGLPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Substitution Reactions:

Benzylation: The 1-position benzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks a benzyl halide (e.g., 3-methylbenzyl chloride) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the benzimidazole ring or the benzyl group, potentially leading to the formation of dihydrobenzimidazole derivatives.

Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the desired functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction can produce various hydrogenated benzimidazole compounds.

科学的研究の応用

Chemistry

In chemistry, 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in the treatment of infections or cancer. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new agrochemicals, such as fungicides or herbicides, due to its potential biological activity. Additionally, it might find applications in the production of advanced materials with specific electronic or optical properties.

作用機序

The mechanism by which 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine exerts its effects would depend on its specific interactions with molecular targets. Generally, benzimidazole derivatives can bind to enzymes or receptors, inhibiting their activity or altering their function. This compound could interact with DNA, proteins, or other biomolecules, disrupting cellular processes and leading to its observed biological effects.

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural Similarities and Differences

Compound A : 1-(3-Methylphenyl)-1H-benzimidazol-5-amine (II4)

- Structure : Lacks the 5,6-dimethyl groups and has an amine substituent at position 5 instead of position 3.

- Key Data : Molecular formula C₁₄H₁₃N₃, SMILES

n2c1cc(ccc1n(c2)c3cc(ccc3)C)N.

Compound B : 1-[(3-Chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H-benzimidazol-2-amine

- Structure : Features halogen substitutions (Cl, F) on the benzyl group and an amine at position 2.

- Key Data : Molecular formula C₁₆H₁₅ClFN₃, molecular weight 303.76 g/mol .

- Comparison : Halogen substituents may enhance lipophilicity and membrane permeability, but the repositioned amine group could shift activity toward different biological pathways.

Compound C : 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine

- Structure : Incorporates a fluorobenzyl group and a piperidinyl side chain.

- Key Data : IC₅₀ = 64 nM for 3β-hydroxysteroid dehydrogenase inhibition .

- Comparison : The extended side chain and fluorine substitution suggest improved target specificity but reduced solubility compared to the target compound.

Physicochemical and Computational Insights

- Hydrogen Bonding : The target compound’s amine group at position 4 may participate in hydrogen bonding networks, similar to patterns observed in benzimidazole derivatives .

- Thermochemical Stability : Density functional theory (DFT) studies suggest that exact-exchange terms in computational models improve accuracy in predicting thermochemical properties of such compounds .

- Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving structural features, such as anisotropic displacement ellipsoids, in benzimidazole derivatives .

生物活性

5,6-Dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by the CAS number 338423-04-4, exhibits various pharmacological properties that warrant detailed exploration.

Chemical Structure

The molecular formula of 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine is C17H19N. The structure consists of a benzimidazole core with methyl and benzyl substituents that may influence its biological activity.

Antibacterial Activity

Benzimidazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds within this class can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzimidazole derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and norfloxacin .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5,6-Dimethyl-1-(3-methylbenzyl) | 2 | Staphylococcus aureus |

| 2-Chlorobenzyl Triazolium | 2 | Methicillin-resistant S. aureus |

| Octyl Group-containing | 7 | E. coli |

These findings suggest that the presence of specific functional groups in the benzimidazole structure can enhance antibacterial efficacy.

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer potential. The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that compounds similar to 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine can inhibit the growth of different cancer cell lines .

Case Study: Anticancer Activity

A study investigated the effects of a related benzimidazole compound on human cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM. This underscores the potential of benzimidazole derivatives as chemotherapeutic agents.

The biological activity of 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine is believed to stem from its ability to interact with various biological targets. Molecular docking studies indicate that these compounds can effectively bind to bacterial DNA synthesis proteins and other critical enzymes involved in cellular processes . Such interactions may disrupt normal cellular functions, leading to the observed antibacterial and anticancer effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications on the benzimidazole scaffold significantly impact biological activity. For example:

- Substitution at the 5 and 6 positions with methyl groups enhances antibacterial activity.

- Benzyl substitutions influence the compound's ability to penetrate bacterial membranes and interact with targets effectively.

Q & A

Basic: What are the optimal synthetic routes for 5,6-dimethyl-1-(3-methylbenzyl)-1H-benzimidazol-4-amine?

Methodological Answer:

The synthesis typically involves condensation reactions under controlled conditions. A common approach includes reacting substituted benzimidazole precursors with 3-methylbenzyl halides in the presence of a base (e.g., sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C . Key steps include:

- Nitrogen alkylation : Introducing the 3-methylbenzyl group at the N1 position of the benzimidazole core.

- Substituent optimization : Methyl groups at positions 5 and 6 are introduced via directed ortho-methylation or by starting with pre-methylated benzimidazole intermediates.

Critical parameters : Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and stoichiometric control to minimize byproducts.

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions. For example, the 3-methylbenzyl group’s aromatic protons appear as a multiplet at δ 6.7–7.3 ppm, while methyl groups resonate as singlets near δ 2.3–2.5 ppm .

- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 294.17).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>95% target compound) .

Advanced: How does X-ray crystallography with SHELX software resolve structural ambiguities in benzimidazole derivatives?

Methodological Answer:

- Data collection : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) generates high-resolution datasets.

- Structure refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding networks. For example, the 3-methylbenzyl group’s torsion angle (~75°) and intramolecular H-bonding (N–H⋯N, 2.8 Å) are validated .

- Validation tools : ORTEP-3 visualizes thermal ellipsoids, while WinGX integrates symmetry checks and Hirshfeld surface analysis for packing interactions .

Advanced: What in vitro methods evaluate antimicrobial activity against azole-resistant strains?

Methodological Answer:

- Broth microdilution (CLSI guidelines) :

- Minimum Inhibitory Concentration (MIC) : Test against Candida albicans (azole-resistant) and Staphylococcus aureus (methicillin-resistant). Serial dilutions (0.5–128 µg/mL) in RPMI-1640 medium, incubated at 37°C for 24–48 hrs .

- Time-kill assays : Assess bactericidal/fungicidal effects at 2× MIC.

- Resistance reversal : Co-administration with fluconazole (sub-inhibitory doses) to evaluate synergy (FIC index ≤0.5).

Advanced: How are structure-activity relationships (SAR) analyzed for benzimidazole derivatives?

Methodological Answer:

- Substituent variation : Compare analogs with halogens, sulfonamides, or extended alkyl chains at positions 1, 5, and 6. For example, 5,6-dimethyl substitution enhances membrane permeability in Gram-positive bacteria .

- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and regression models to predict activity.

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with C. albicans CYP51 (lanosterol 14α-demethylase).

- Key interactions : Benzimidazole N3 coordinates to heme iron (distance: 2.1 Å), while 3-methylbenzyl occupies hydrophobic pocket (ΔG = -9.2 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of ligand-CYP51 complexes over 100 ns. RMSD < 2.0 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。